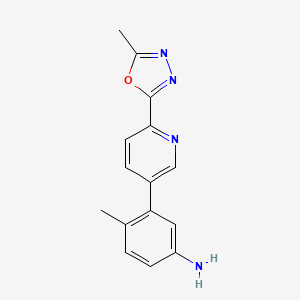![molecular formula C12H24N4 B13873023 [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features an aminomethyl group at position 6 and two propyl groups at positions 1 and 2, making it a unique derivative of pyridazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine with a 1,4-diketone.
Introduction of Propyl Groups: The next step involves the alkylation of the pyridazine ring to introduce the propyl groups at positions 1 and 2. This can be done using propyl halides in the presence of a strong base.
Aminomethylation: The final step is the introduction of the aminomethyl group at position 6. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the aminomethyl group, potentially leading to the formation of dihydropyridazines or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydropyridazines, primary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(Aminomethyl)-1,2-dimethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-diethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-dibutylpyridazin-3-yl]methanamine
Uniqueness
Compared to its similar compounds, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine has unique steric and electronic properties due to the presence of propyl groups. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H24N4 |
|---|---|
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
[6-(aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine |
InChI |
InChI=1S/C12H24N4/c1-3-7-15-11(9-13)5-6-12(10-14)16(15)8-4-2/h5-6H,3-4,7-10,13-14H2,1-2H3 |
Clé InChI |
LJGQIYVQHWKICR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC=C(N1CCC)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



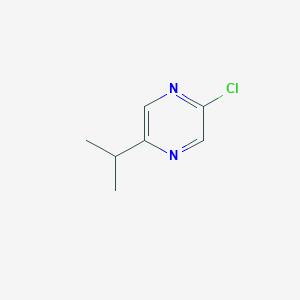
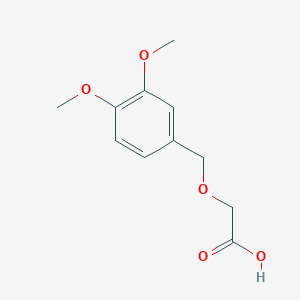
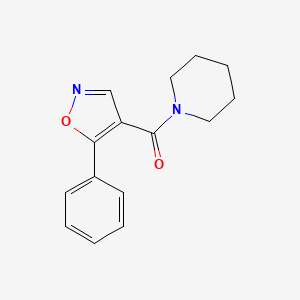
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
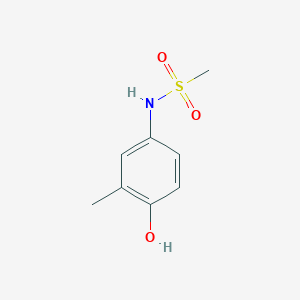



![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
